2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid is an organic compound with the molecular formula C13H23NO5. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an oxan-4-yl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the protected amino acid.
Final Coupling: The protected amino acid is then coupled with the oxan-4-yl group under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Oxan-4-one derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino acid derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid involves its ability to act as a substrate or inhibitor in enzymatic reactions. The compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to expose the reactive amino group for further interactions.
Comparison with Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid
Comparison:
- Structural Differences: The position and nature of the oxan-yl group vary among these compounds, affecting their reactivity and applications.
- Reactivity: The presence of different substituents influences the types of reactions these compounds can undergo.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their structural properties.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(4,10(15)16)9-5-7-18-8-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQRFBFZHOZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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